molecular formula C7H5BrO2 B118054 2-Hydroxy-benzoyl bromide CAS No. 151093-36-6

2-Hydroxy-benzoyl bromide

Cat. No. B118054
CAS RN: 151093-36-6
M. Wt: 201.02 g/mol
InChI Key: OTKLFLJXQTVQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-benzoyl bromide, also known as salicyloyl bromide, is a chemical compound with the molecular formula C7H5BrO2. It is a white crystalline powder that is widely used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-benzoyl bromide is not fully understood. However, it is believed to act as an acylating agent, reacting with amino groups in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity and protein function.
Biochemical and Physiological Effects
2-Hydroxy-benzoyl bromide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxy-benzoyl bromide in lab experiments is its high reactivity and selectivity. It can react with specific amino groups in proteins and enzymes, allowing for the selective modification of these molecules. However, one of the limitations of using 2-Hydroxy-benzoyl bromide is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the research on 2-Hydroxy-benzoyl bromide. One area of interest is the development of new synthetic methods for the production of 2-Hydroxy-benzoyl bromide and its derivatives. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxy-benzoyl bromide and its effects on protein function and enzyme activity.
Conclusion
In conclusion, 2-Hydroxy-benzoyl bromide is a versatile chemical compound that is widely used in various scientific research applications. Its high reactivity and selectivity make it a valuable reagent for the synthesis of salicylic acid derivatives and the modification of proteins and enzymes. While its potential toxicity is a limitation, further research on 2-Hydroxy-benzoyl bromide has the potential to lead to new synthetic methods and therapeutic applications.

Synthesis Methods

2-Hydroxy-benzoyl bromide can be synthesized by the reaction of salicylic acid with phosphorus pentabromide. The reaction produces 2-Hydroxy-benzoyl bromide bromide and phosphorus oxybromide as by-products. The reaction can be represented as follows:
C7H6O3 + PBr5 → C7H5BrO2 + POBr3 + HBr
The product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-Hydroxy-benzoyl bromide is widely used in various scientific research applications. It is primarily used as a reagent for the synthesis of salicylic acid derivatives. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-hydroxybenzoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKLFLJXQTVQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463697
Record name 2-HYDROXY-BENZOYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-benzoyl bromide

CAS RN

151093-36-6
Record name 2-HYDROXY-BENZOYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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